

# Commercial Sources and Technical Guide for DSPE-PEG-SH MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DSPE-PEG-SH, MW 2000

Cat. No.: B15573441

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This in-depth technical guide provides a comprehensive overview of the commercial sources, key characteristics, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly in the formulation of stealth liposomes and other nanoparticles for targeted therapies.

### **Commercial Availability and Key Specifications**

DSPE-PEG-SH MW 2000 is available from a range of commercial suppliers. While specifications can vary between vendors and even between batches, the following tables summarize typical quantitative data to facilitate comparison. Researchers are advised to consult the certificate of analysis for the specific lot being used.

Table 1: Commercial Suppliers of DSPE-PEG-SH MW 2000



Supplier	Website	
BroadPharm	INVALID-LINK	
ChemScene	INVALID-LINK	
MedchemExpress	INVALID-LINK	
Biopharma PEG	INVALID-LINK	
Nanosoft Polymers	INVALID-LINK	
Immunomart	INVALID-LINK	
CD Bioparticles	INVALID-LINK	

Table 2: Quantitative Specifications of Commercial DSPE-PEG-SH MW 2000



Parameter	Typical Value	Notes
Molecular Weight (MW)	~2800 Da (average)	The nominal MW is 2000 Da for the PEG component, with the total MW including the DSPE lipid anchor. The exact average molecular weight can vary between suppliers and batches due to the polydispersity of the PEG chain.[1]
Purity	≥95%	Purity is typically determined by NMR and/or HPLC. Some suppliers offer higher purity grades (e.g., >98%).[2]
Polydispersity Index (PDI)	≤1.1	PDI is a measure of the heterogeneity of the PEG chain length. Lower PDI values indicate a more homogeneous product. This value is not always reported on standard technical datasheets but is a critical quality attribute.[3]
Appearance	White to off-white solid	_
Solubility	Soluble in chloroform, DMSO, and water	
Storage Conditions	-20°C	Store in a dry, inert atmosphere to prevent oxidation of the thiol group.[4]

## **Experimental Protocols**

The utility of DSPE-PEG-SH MW 2000 lies in its ability to be incorporated into lipid-based nanoparticles and to conjugate with various molecules via its terminal thiol group. Below are



detailed methodologies for key experimental procedures.

# Preparation of DSPE-PEG-SH Containing Liposomes by Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG-SH.

### Methodology:

- Lipid Film Formation:
  - In a round-bottom flask, dissolve the desired lipids (e.g., a mixture of a primary phospholipid like DSPC, cholesterol, and DSPE-PEG-SH in a specific molar ratio) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture.
  - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
  - To ensure complete removal of residual solvent, further dry the lipid film under a high vacuum for at least 2 hours.[5]
- Hydration:
  - Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH
     7.4) by gentle agitation at a temperature above the phase transition temperature (Tc) of the primary lipid. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[6]
- Size Reduction (Extrusion):
  - To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
  - Load the MLV suspension into a high-pressure extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).



 Pass the suspension through the membrane multiple times (typically 11-21 passes) to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.

## Thiol-Maleimide Conjugation for Surface Functionalization

The terminal thiol group of DSPE-PEG-SH can be readily conjugated to maleimidefunctionalized molecules, such as peptides, antibodies, or small molecule targeting ligands.[4]

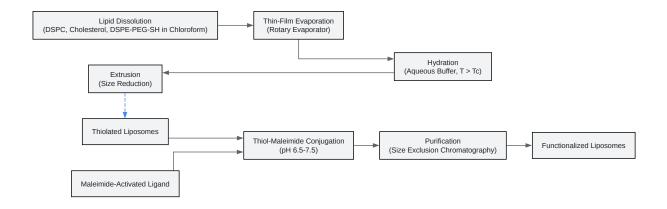
### Methodology:

- Preparation of Thiolated Liposomes: Prepare liposomes containing DSPE-PEG-SH as described in the protocol above.
- Preparation of Maleimide-Activated Ligand: Dissolve the maleimide-functionalized molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5).
- Conjugation Reaction:
  - Add the maleimide-activated ligand to the liposome suspension. A typical molar ratio of maleimide to thiol is between 1.5:1 and 5:1.
  - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[8] The reaction forms a stable thioether bond.
- Purification:
  - Remove unreacted ligand and byproducts by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis against the desired buffer.

### **Visualizations**

## **Experimental Workflow for Liposome Formulation and Functionalization**



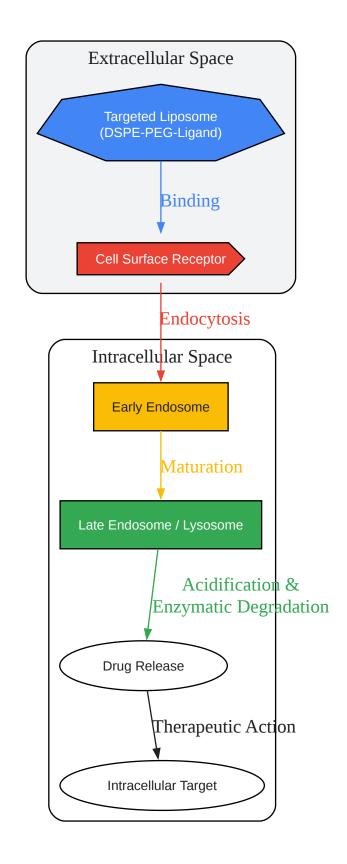


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Caption: Workflow for preparing functionalized liposomes.

# Signaling Pathway: Receptor-Mediated Endocytosis of a Targeted Liposome





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Caption: Receptor-mediated endocytosis of a targeted liposome.



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- To cite this document: BenchChem. [Commercial Sources and Technical Guide for DSPE-PEG-SH MW 2000]. BenchChem, [2025]. [Online PDF]. Available at:
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